Urea, 3-benzyl-1-((5-nitro-2-benzimidazolyl)amidino)-2-thio-

Description

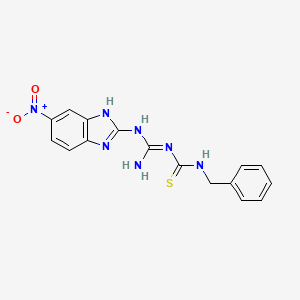

The compound Urea, 3-benzyl-1-((5-nitro-2-benzimidazolyl)amidino)-2-thio- is a structurally complex molecule featuring a benzimidazole core modified with a 5-nitro substituent, an amidino group, and a 3-benzyl-thiourea moiety. Its design integrates pharmacophores known to enhance binding to enzymatic targets, particularly those involving arginine recognition (e.g., methyltransferases, proteases). The amidino group mimics the guanidino side chain of arginine, enabling competitive inhibition of substrates, while the 2-thio substitution enhances stability and binding affinity through hydrophobic interactions . The 5-nitro group on the benzimidazole ring likely contributes to electronic effects, influencing both solubility and target engagement.

Properties

CAS No. |

113367-98-9 |

|---|---|

Molecular Formula |

C16H15N7O2S |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(1E)-1-[amino-[(6-nitro-1H-benzimidazol-2-yl)amino]methylidene]-3-benzylthiourea |

InChI |

InChI=1S/C16H15N7O2S/c17-14(22-16(26)18-9-10-4-2-1-3-5-10)21-15-19-12-7-6-11(23(24)25)8-13(12)20-15/h1-8H,9H2,(H5,17,18,19,20,21,22,26) |

InChI Key |

YQNNMFAGCXIKDR-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=S)/N=C(\N)/NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)N=C(N)NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Urea, 3-benzyl-1-((5-nitro-2-benzimidazolyl)amidino)-2-thio- is a complex organic compound that belongs to the class of urea derivatives. Its unique structure, which incorporates a benzimidazole moiety, an amidino group, and a thio component, suggests potential biological activities. The presence of the nitro group on the benzimidazole ring is particularly noteworthy as it enhances the compound's reactivity and biological profile.

Structural Characteristics

The structural features of Urea, 3-benzyl-1-((5-nitro-2-benzimidazolyl)amidino)-2-thio- can be summarized as follows:

| Component | Description |

|---|---|

| Benzimidazole moiety | Provides a framework for various biological activities. |

| Amidino group | Enhances interactions with biological targets. |

| Thio component | Imparts distinct chemical properties that may influence activity. |

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit a broad spectrum of biological activities, including:

- Antimicrobial Properties : Many urea derivatives have shown efficacy against various bacterial strains. For instance, compounds derived from benzimidazole are known for their antibacterial and antifungal activities .

- Anticancer Activity : Several studies have demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to Urea, 3-benzyl-1-((5-nitro-2-benzimidazolyl)amidino)-2-thio- have shown significant cytotoxic effects against various cancer cell lines .

Case Studies

- Antitumor Activity : A study evaluating the antitumor properties of benzimidazole derivatives revealed that certain compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 1.7 to 28.7 μM across different cancer cell lines, indicating potent anticancer activity .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related compounds found minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Streptococcus pyogenes ranging from 0.03 to 0.12 μg/mL, showcasing their potential as effective antimicrobial agents .

The mechanisms underlying the biological activity of Urea, 3-benzyl-1-((5-nitro-2-benzimidazolyl)amidino)-2-thio- are likely multifaceted:

- Enzyme Inhibition : Many urea derivatives act as enzyme inhibitors, impacting pathways critical for microbial survival and cancer cell proliferation.

- DNA Interaction : Compounds with a benzimidazole structure often interact with DNA, leading to disruption of replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Amidino-Substituted Benzimidazoles

Compounds bearing amidino groups on benzimidazole or related scaffolds have demonstrated potent inhibitory activity against protein arginine methyltransferase 1 (PRMT1). For example:

- Compound 1h (4-amidino-substituted benzimidazole) exhibited an IC₅₀ of 2.66 ± 0.01 μM against PRMT1, while Compound 1i (3-F-4-amidino) showed reduced potency (IC₅₀ = 4.42 ± 0.63 μM). The 4-position amidino group outperformed 3-substituted analogues, likely due to optimal hydrogen bonding with PRMT1’s catalytic site .

- Compound 1r (thiazole core with amidino group) displayed superior activity (IC₅₀ = 1.21 ± 0.11 μM), highlighting the importance of heterocyclic core flexibility .

Comparison with Target Compound: The 3-benzyl substitution in Urea, 3-benzyl-1-((5-nitro-2-benzimidazolyl)amidino)-2-thio- may reduce inhibitory potency compared to 4-amidino derivatives (e.g., 1h) due to steric hindrance or suboptimal positioning for hydrogen bonding. However, the 2-thio group could compensate by enhancing hydrophobic interactions, as seen in 2-thio-UTP derivatives (EC₅₀ = 0.354 μM for P2Y₂ receptor binding) .

Thio-Urea Derivatives

Thio-urea derivatives are known for their enhanced binding in nucleotide receptors and proteases:

- 2-Thio-β,γ-difluoromethylene-UTP (Compound 111) showed EC₅₀ = 1.63 μM at P2Y₂ receptors, outperforming non-thio analogues .

- Bisbenzamidine inhibitors with urea linkers (e.g., Bz1–4) exhibited stronger inhibition of gingipain R (HRgpA/RgpB) compared to ether-linked analogues (Bz5–8), emphasizing the urea moiety’s role in stabilizing interactions .

Comparison with Target Compound: The 2-thio-urea moiety in the target compound likely improves protease or methyltransferase inhibition compared to non-thio analogues. However, the 3-benzyl group may reduce efficacy relative to simpler urea-linked bisbenzamidines (e.g., Bz1–4), which prioritize amidino groups at the 4-position .

Nitro-Substituted Heterocycles

Nitro groups on benzimidazoles or thiadiazoles enhance electron-withdrawing effects, improving binding to redox-sensitive targets:

- N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea (CAS 34014-18-1) is structurally analogous but lacks the amidino group, limiting its utility in arginine-dependent systems .

Comparison with Target Compound: The 5-nitro group in the target compound may confer selective activity against nitroreductase-expressing targets, a feature absent in non-nitro analogues.

Quantitative Activity Comparison

*Estimated based on structural analogs; †Values approximated from literature.

Mechanistic Insights

- Amidino Group: Critical for mimicking arginine’s guanidino group, but positioning (3 vs. 4) dictates potency. 4-Substituted amidino compounds (e.g., 1h, Bz1) show stronger inhibition than 3-substituted derivatives .

- Thio-Urea vs. Urea : The 2-thio substitution enhances hydrophobic interactions but may reduce solubility. In bisbenzamidines, urea linkers outperform ethers due to hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.